Cas no 180683-64-1 (tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate)

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate structure
180683-64-1 structure
Nome del prodotto:tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Numero CAS:180683-64-1
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD08460986
CID:135966
PubChem ID:1514391

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
    • (1S,2S)-BOC-1,2-DIAMINOCYCLOHEXANE
    • (1S,2S)-trans-N-Boc-1,2-cyclohexanediaMine
    • 1-N-Boc-1(S),2(S)-cyclohexyldiamine
    • Carbamic acid,N-[(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • (1S,2S)-(+)-Boc-1,2-diaMinocyclohexane
    • tert-butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • trans-N-tert-Butoxycarbonyl-1,2-cyclohexanediamine
    • (1S,2S)-2-Amino-1-(Boc-amino)cyclohexane
    • (1S,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane
    • [(1S,2S)-2-Aminocyclohexyl]carbamic Acid tert-Butyl Ester
    • (1S,2S)-N1-Boc-1,2-cyclohexanediamine
    • tert-Butyl [(1S,2S)-2-Aminocyclohexyl]carbamate
    • N-Boc-1S,2S-Cyclohexanediamine
    • (1S,2S)-Boc-1,2-diaocyclohexane
    • (1S,2S)-N-Boc-1,2-cyclohexanediamine
    • tert-butyl ((1S,2S)-2-aminocyclohexyl)
    • (1S)-trans-N-Boc-1,2-diaminocyclohexane
    • N-[(1S
    • 2S)-2-aMinocyclohexyl]-
    • 1-N-BOC-1(S), 2(S)-CYCLOHEXYLDIAMINE
    • tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
    • tert-butyl (1S,2S)-2-aminocyclohexylcarbamate
    • Trans (1S,2S)-1N-Boc-cyclohexane-1,2-diamine
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • PubChem15150
    • (1S,2R)-1,2-Diaminocyclohexane, N
    • 1,1-Dimethylethyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (ACI)
    • Carbamic acid, (2-aminocyclohexyl)-, 1,1-dimethylethyl ester, (1S-trans)- (ZCI)
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD08460986
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
    • Chiave InChI: AKVIZYGPJIWKOS-IUCAKERBSA-N
    • Sorrisi: O(C(C)(C)C)C(N[C@H]1CCCC[C@@H]1N)=O

Proprietà calcolate

  • Massa esatta: 214.16800
  • Massa monoisotopica: 214.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64.4

Proprietà sperimentali

  • Densità: 1.02
  • Punto di fusione: 115.0 to 119.0 deg-C
  • Punto di ebollizione: 322.1℃ at 760 mmHg
  • Punto di infiammabilità: 148.6°C
  • Indice di rifrazione: 1.488
  • PSA: 64.35000
  • LogP: 2.87220

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Informazioni sulla sicurezza

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

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tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  < 5 °C; 5 °C → rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  30 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Process for preparation of N-monosubstituted trans-1,2-diaminocyclohexane derivatives
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  2 h, rt
Riferimento
Strong circularly polarized luminescence via intramolecular excited-state symmetry-breaking charge separation
Alvaro-Martins, Maria Joao; Billiaux, Chloe; Godard, Pascale; Oda, Reiko; Raffy, Guillaume; et al, Chemical Communications (Cambridge, 2023, 59(51), 7963-7966

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Methanol ;  30 min, rt; 90 min, rt
Riferimento
Directing the Solid-State Organization of Racemates via Structural Mutation and Solution-State Assembly Processes
Kulkarni, Chidambar ; Berrocal, Jose Augusto ; Lutz, Martin; Palmans, Anja R. A. ; Meijer, E. W., Journal of the American Chemical Society, 2019, 141(15), 6302-6309

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Riferimento
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions
Dunabeitia, Eider; Landa, Aitor; Lopez, Rosa; Palomo, Claudio, Organic Letters, 2023, 25(1), 125-129

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  1 h, rt; 5 h, rt
Riferimento
Multivalent, High-Relaxivity MRI Contrast Agents Using Rigid Cysteine-Reactive Gadolinium Complexes
Garimella, Praveena D.; Datta, Ankona; Romanini, Dante W.; Raymond, Kenneth N.; Francis, Matthew B., Journal of the American Chemical Society, 2011, 133(37), 14704-14709

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 15 min, rt
1.2 Reagents: Water ;  0.5 h, rt
1.3 Solvents: Methanol ;  15 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Direct asymmetric aldol reaction catalyzed by C2-symmetrical chiral primary amine catalysts
Zhu, Gong-Jian; Da, Chao-Shan; Jia, Ya-Ning; Ma, Xiao; Yi, Lei, Letters in Organic Chemistry, 2010, 7(1), 15-20

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  0 °C; 15 min, rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  10 min, rt; 1 h, rt
Riferimento
Solvent-Induced Reversal of Enantioselectivity in the Synthesis of Succinimides by the Addition of Aldehydes to Maleimides Catalysed by Carbamate-Monoprotected 1,2-Diamines
Flores-Ferrandiz, Jesus; Fiser, Bela; Gomez-Bengoa, Enrique; Chinchilla, Rafael, European Journal of Organic Chemistry, 2015, 2015(6), 1218-1225

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt; overnight, rt
Riferimento
Electrochemical Isothiocyanation of Primary Amines
Kiaku, Cyrille; Walsh, Jamie M.; Leech, Matthew C. ; Poole, Darren L. ; Mason, Joseph; et al, Organic Letters, 2023, 25(7), 1147-1150

Metodo di produzione 9

Condizioni di reazione
Riferimento
Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases
Tiffner, Maximilian; Novacek, Johanna; Busillo, Alfonso; Gratzer, Katharina; Massa, Antonio; et al, RSC Advances, 2015, 5(96), 78941-78949

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Riferimento
An efficient chemoenzymatic method to prepare optically active primary-tertiary trans-cycloalkane-1,2-diamines
Quijada, F. Javier; Gonzalez-Sabin, Javier; Rebolledo, Francisca; Gotor, Vicente, Tetrahedron, 2009, 65(38), 8028-8034

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
Riferimento
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; Xiong, Wei; Li, Dong-Yu; Cai, Zhongzheng; Zhu, Jian-Bo, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane
Riferimento
Approaches towards the enantioselective recognition of anionic guest species using chiral receptors based on rhenium(I) and ruthenium(II) with amide bipyridine ligands
Uppadine, Lindsay H.; Keene, F. Richard; Beer, Paul D., Journal of the Chemical Society, 2001, (14), 2188-2198

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; rt → 70 °C; 2 h, 70 °C
Riferimento
Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination
Monasterolo, Claudio; Adamo, Mauro F. A., Organic Letters, 2022, 24(26), 4729-4733

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
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Delor, Milan ; Dai, Jing; Roberts, Trevor D.; Rogers, Julia R.; Hamed, Samia M.; et al, Journal of the American Chemical Society, 2018, 140(20), 6278-6287

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1.5 h, 0 °C; overnight, rt
Riferimento
Highly stereoselective, organocatalytic Mannich-type addition of glyoxylate cyanohydrin: A versatile building block for the asymmetric synthesis of β-amino-α-ketoacids
Tokuhiro, Yusuke; Yoshikawa, Kosuke; Murayama, Sei; Nanjo, Takeshi ; Takemoto, Yoshiji, ACS Catalysis, 2022, 12(9), 5292-5304

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Raw materials

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Preparation Products

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Letteratura correlata

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    Arianna Rossetti,Stefano Landoni,Fiorella Meneghetti,Carlo Castellano,Matteo Mori,Greta Colombo Dugoni,Alessandro Sacchetti New J. Chem. 2018 42 12072
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